Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, 99%

説明

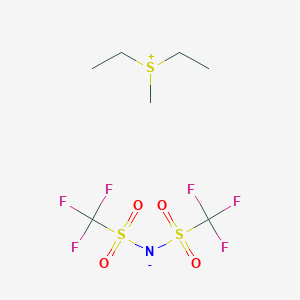

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, commonly referred to as DES (TFSA), is a popular ionic liquid used in various scientific experiments. It forms room temperature molten salts with bis(trifluoromethylsulfonyl)imide .

Molecular Structure Analysis

The molecular formula of Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide is C7H13F6NO4S3 . The InChI string representation of its structure is InChI=1S/C5H13S.C2F6NO4S2/c1-4-6(3)5-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H2,1-3H3;/q+1;-1 . The Canonical SMILES representation is CCS+CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .

Physical And Chemical Properties Analysis

The physical and chemical properties of Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide include a density of 1.51 g/cm³ at 19 °C and a conductivity of 5.98 mS/cm at 25 °C . Its molecular weight is 385.4 g/mol . It has a rotatable bond count of 4 and a topological polar surface area of 87 Ų .

科学的研究の応用

Thermophysical Properties

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, among other sulfonium- and ammonium-based Ionic Liquids (ILs), has been studied for its density, viscosity, refractive index, and surface tension. These properties were measured over a temperature range between 288.15 and 353.15 K and at atmospheric pressure. The study aimed to understand the impact of cation isomerism and the size of aliphatic tails, as well as the effects of substituting a nitrogen atom with sulfur as the cation's central atom, on the thermophysical properties of sulfonium- and ammonium-based ILs. The results provided insights into the derivative properties like isobaric thermal expansion coefficient, surface thermodynamic properties, and critical temperature for these ILs (Bhattacharjee et al., 2014).

Electrochemical Oxidation Applications

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide has been explored in the context of electrochemical oxidation of the bis(trifluoromethylsulfonyl)imide anion to form radical electrocatalysts on platinum electrodes. This process selectively promotes the electrooxidation of methanol, decreasing the formation potential with the existence of bis(trifluoromethylsulfonyl)imide radical. The in situ generated catalysts facilitate the oxidation of methanol and provide selectivity, making these ILs potential candidates for promoting methanol redox reactions (Tang et al., 2016).

Ionic Liquid Anions in Force Field Modeling

The bis(trifluoromethylsulfonyl)imide anion, which is a component of diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, has been considered in the development of a consistent force field model for molecular dynamics simulations. This research focused on imide-based anions, highlighting their importance in simulations of ionic liquids containing these anions and extending the model to other molten salts with similar ions (Gouveia et al., 2017).

Solubilizing Metal Oxides

A related compound, Protonated betaine bis(trifluoromethylsulfonyl)imide, demonstrates the ability to dissolve large quantities of metal oxides. This characteristic is selective for certain metal oxides, and the ionic liquid can be recycled for reuse after metal extraction. Such properties suggest potential applications in metal recovery and recycling processes (Nockemann et al., 2006).

Safety and Hazards

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;diethyl(methyl)sulfanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13S.C2F6NO4S2/c1-4-6(3)5-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVNJIBUDKGGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[S+](C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047954 | |

| Record name | Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

792188-85-3 | |

| Record name | Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)

![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)

amine](/img/structure/B6416126.png)

![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)

amine hydrochloride](/img/structure/B6416135.png)

![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)

amine hydrochloride](/img/structure/B6416162.png)

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)